molecular formula C18H21NO2 B5289744 N-[1-(4-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide

N-[1-(4-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide

Cat. No.: B5289744
M. Wt: 283.4 g/mol
InChI Key: RIHGHRFMWRJCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide, also known as FL-197, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. FL-197 belongs to the class of compounds known as arylacetamides, which have been shown to exhibit a range of pharmacological effects.

Scientific Research Applications

N-[1-(4-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide has been studied for its potential therapeutic applications in a variety of areas, including neuroprotection, cognition enhancement, and pain relief. In animal studies, this compound has been shown to have neuroprotective effects against ischemic brain injury and to improve cognitive function in models of Alzheimer's disease. This compound has also been studied for its analgesic effects, with promising results in models of neuropathic pain.

Mechanism of Action

The exact mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide is not fully understood, but it is thought to act on multiple targets in the central nervous system. This compound has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound also appears to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal studies. In addition to its neuroprotective and analgesic effects, this compound has been shown to improve learning and memory, increase locomotor activity, and reduce anxiety-like behavior. This compound also appears to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(4-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide for lab experiments is its high purity, which allows for precise dosing and reliable results. This compound is also relatively stable and easy to handle, making it a convenient compound for research. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[1-(4-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound's neuroprotective and cognition-enhancing effects make it a promising candidate for further study in these areas. Another potential direction for research is this compound's analgesic effects, which may have applications for the treatment of chronic pain. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify additional targets for its pharmacological effects.

Synthesis Methods

The synthesis of N-[1-(4-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide involves the reaction of 4-methoxyphenethylamine with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield this compound in high purity.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-4-6-15(7-5-13)12-18(20)19-14(2)16-8-10-17(21-3)11-9-16/h4-11,14H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHGHRFMWRJCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC(C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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